Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound. Unfortunately, there is limited specific information available about this exact compound. However, it appears to be a derivative of benzofuran12. Benzofuran is a heterocyclic compound, and its derivatives are found in a wide range of natural products and synthetic compounds with various biological and pharmacological applications3.
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years4. A general procedure for the preparation of ethyl 4-ethoxy-3-methylbenzofuran-2-carboxylate, a similar compound, involves the use of acrolein dimer and 1,3-dicarboxylic compounds4. However, the specific synthesis process for Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate is not explicitly provided in the available literature. However, benzofuran derivatives generally consist of a fused aromatic ring of benzene and furan3. The exact structure would depend on the positions and nature of the substituents on the benzofuran core.Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate are not detailed in the available literature. However, benzofuran derivatives are known to participate in a variety of chemical reactions, often serving as key intermediates for subsequent transformations into functionalized derivatives4.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate are not explicitly provided in the available literature. However, a related compound, Ethyl benzofuran-3-carboxylate, is reported to be a liquid with a refractive index of 1.540 and a density of 1.150 g/mL at 25 °C27.Scientific Research Applications
Synthesis and Characterization
Benzofuran derivatives are synthesized through various chemical reactions, demonstrating the versatility and reactivity of these compounds. For instance, the facile synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via a one-pot reaction showcases the ability to create complex molecules with benzofuran cores, which could have implications in materials science and pharmaceutical research (Gao et al., 2011). Moreover, the development of multifunctionalized 6,7-dihydrobenzofuran-4(5H)-ones under microwave irradiation highlights efficient synthetic routes for benzofuran derivatives, potentially useful in the rapid synthesis of compounds for testing in various scientific applications (Ma et al., 2014).
Potential Biological Activities
Benzofuran derivatives have been explored for their biological activities, which could translate to scientific research applications in drug discovery and development. The in vitro testing of benzofuran derivatives for anti-HIV activities suggests their potential as lead compounds in the development of antiviral drugs (Mubarak et al., 2007). Additionally, the investigation of dihydrobenzofuran lignans as potential antitumor agents inhibiting tubulin polymerization indicates the therapeutic potential of benzofuran derivatives in cancer treatment (Pieters et al., 1999).
Safety And Hazards
The safety and hazards associated with Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate are not explicitly mentioned in the available literature. However, Ethyl benzofuran-3-carboxylate, a related compound, is classified as an eye irritant and skin irritant2.
Future Directions
Given the wide range of biological activities exhibited by benzofuran derivatives, there is significant potential for further research into Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate and similar compounds. This could include more detailed investigations into their synthesis, chemical properties, mechanisms of action, and potential therapeutic applications564.
properties
IUPAC Name |
ethyl 3-[(4-ethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-3-24-14-11-9-13(10-12-14)19(22)21-17-15-7-5-6-8-16(15)26-18(17)20(23)25-4-2/h5-12H,3-4H2,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBGUGTXXIOHPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-ethoxybenzamido)benzofuran-2-carboxylate |
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